(R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride

Chiral drug discovery Enantioselective synthesis Stereochemical SAR

(R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride (CAS 1199792-91-0, MW 199.12 g/mol, formula C₇H₁₆Cl₂N₂) is a chiral, enantiopure spirocyclic diamine building block belonging to the 4,7-diazaspiro[2.5]octane class. This scaffold class is increasingly deployed in drug discovery as a conformationally constrained piperazine isostere, offering enhanced three-dimensionality and improved drug-like properties.

Molecular Formula C7H16Cl2N2
Molecular Weight 199.12 g/mol
Cat. No. B11903399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride
Molecular FormulaC7H16Cl2N2
Molecular Weight199.12 g/mol
Structural Identifiers
SMILESCC1CNC2(CC2)CN1.Cl.Cl
InChIInChI=1S/C7H14N2.2ClH/c1-6-4-9-7(2-3-7)5-8-6;;/h6,8-9H,2-5H2,1H3;2*1H/t6-;;/m1../s1
InChIKeyOSELFJSEXXQYOH-QYCVXMPOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-6-Methyl-4,7-diazaspiro[2.5]octane Dihydrochloride – Chiral Spirocyclic Diamine Building Block for Medicinal Chemistry Procurement


(R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride (CAS 1199792-91-0, MW 199.12 g/mol, formula C₇H₁₆Cl₂N₂) is a chiral, enantiopure spirocyclic diamine building block belonging to the 4,7-diazaspiro[2.5]octane class [1]. This scaffold class is increasingly deployed in drug discovery as a conformationally constrained piperazine isostere, offering enhanced three-dimensionality and improved drug-like properties [2]. The (R)-configured 6-methyl substitution provides a defined stereochemical handle that can dictate the biological activity of downstream elaborated compounds [3].

Why (R)-6-Methyl-4,7-diazaspiro[2.5]octane Dihydrochloride Cannot Be Replaced by Generic Piperazine or Non-Chiral Spirocyclic Analogs


Substituting this compound with generic piperazine, the unsubstituted 4,7-diazaspiro[2.5]octane parent, positional isomers, or the opposite (S)-enantiomer introduces distinct and often detrimental changes to drug-like properties and biological outcomes. Published medicinal chemistry programs demonstrate that the specific replacement of a terminal piperazine with a 4,7-diazaspiro[2.5]octane variant improved in vivo antitumor efficacy 8-fold (dose reduction from 200 mg/kg to 25 mg/kg) [1] and that spirocyclic amine replacement of piperazine enhanced hERG selectivity approximately 1.9-fold (from 128-fold to 240-fold) [2]. Furthermore, the (R)-configured 6-methyl group introduces a specific stereoelectronic environment that differs from the (S)-enantiomer, 5-methyl, and 4-methyl regioisomers in both computed logP and the spatial orientation of the basic nitrogen atoms critical for target engagement [3].

Quantitative Differentiation Evidence for (R)-6-Methyl-4,7-diazaspiro[2.5]octane Dihydrochloride Against Key Comparators


Enantiomeric Identity: (R)- vs (S)-6-Methyl-4,7-diazaspiro[2.5]octane Dihydrochloride – Stereochemical Purity for Chiral Drug Candidate Elaboration

The (R)-enantiomer (CAS 1199792-91-0) is the single, defined stereoisomer distinguished from the (S)-enantiomer (CAS 1199792-88-5). Both are commercially available as chiral building blocks, but the stereochemical configuration at the 6-position determines the spatial orientation of the methyl substituent and the adjacent secondary amine, which can lead to divergent biological activities when elaborated into final compounds. In spirocyclic diamine drug discovery programs, enantiomeric purity ≥97% (typical vendor specification) is required to ensure reproducible pharmacological outcomes, as demonstrated in enantioselective spirocyclic peptidomimetic inhibitor programs [1].

Chiral drug discovery Enantioselective synthesis Stereochemical SAR

Methyl Substitution Effect: 6-Methyl- vs Unsubstituted 4,7-Diazaspiro[2.5]octane Dihydrochloride – Physicochemical Property Modulation

The 6-methyl substituent on the (R)-6-methyl-4,7-diazaspiro[2.5]octane dihydrochloride increases molecular weight (+14.03 Da) and alters lipophilicity compared to the unsubstituted parent 4,7-diazaspiro[2.5]octane dihydrochloride (CAS 145122-56-1) [1]. Computed consensus logP values for the unsubstituted parent are approximately 0.76 ; the methyl group is estimated to increase logP by approximately +0.5 units based on the additive contribution of an sp³ methyl substituent on a secondary amine scaffold, a widely accepted medicinal chemistry design principle [2]. This lipophilicity adjustment can influence membrane permeability, solubility, and metabolic stability of downstream elaborated compounds.

Physicochemical optimization logP tuning Building block selection

Scaffold Validation: 4,7-Diazaspiro[2.5]octane vs. Piperazine in Clinical-Stage Drug Discovery – In Vivo Efficacy and Selectivity Gains

In a p53-MDM2 interaction inhibitor program, replacing the terminal piperazine of lead compound 1 with a 4,7-diazaspiro[2.5]octane variant contributed to the discovery of DS-5272 [1]. Lead compound 1 (containing piperazine) showed HTRF-based IC₅₀ = 15 nM but required 200 mg/kg oral dosing for in vivo antitumor efficacy. After optimization including the 4,7-diazaspiro[2.5]octane replacement, DS-5272 achieved excellent antitumor efficacy at a substantially lower dose of 25 mg/kg on SJSA-1 xenograft models, representing an 8-fold in vivo potency improvement [1]. Separately, in a renal outer medullary potassium channel (ROMK) inhibitor program at Merck, replacing a central piperazine ring with a spirocyclic amine improved hERG selectivity from 128-fold (compound 34) to 240-fold (compound 35), a 1.9-fold improvement, alongside enhanced half-life and bioavailability [2]. The 4,7-diazaspiro[2.5]octane scaffold is also present in the FDA-approved drug risdiplam for spinal muscular atrophy, further validating the scaffold's clinical relevance [3].

p53-MDM2 inhibitor Kinase inhibitor scaffold Piperazine bioisostere In vivo efficacy

Conformational Constraint: 4,7-Diazaspiro[2.5]octane Rigidity vs. Flexible Piperazine – 3D Shape and Rotatable Bond Count

The 4,7-diazaspiro[2.5]octane scaffold contains zero rotatable bonds in its core, compared to the flexible piperazine ring which can interconvert between chair conformations [1]. The cyclopropane ring fused at the spiro center locks the piperazine into a rigid bicyclic framework, restricting the spatial disposition of the two nitrogen atoms. This conformational pre-organization reduces the entropic penalty upon target binding and can enhance target selectivity. Published crystallographic studies of diazaspirocyclic kinase inhibitors confirmed distinct binding modes influenced by the spirocyclic conformation and interactions of the basic nitrogen atoms with acidic residues in the ATP pocket [2].

Conformational restriction Spirocyclic scaffold Rotatable bond count Entropic benefit

Salt Form Advantage: Dihydrochloride Salt vs. Free Base – Solubility and Handling for Synthetic Elaboration

The dihydrochloride salt form (CAS 1199792-91-0) provides significantly enhanced aqueous solubility and solid-state stability compared to the free base, which is critical for use as a synthetic building block in parallel synthesis and medicinal chemistry workflows. The unsubstituted 4,7-diazaspiro[2.5]octane dihydrochloride (CAS 145122-56-1) shows computed water solubility of 3.75–11.2 mg/mL . The (R)-6-methyl dihydrochloride salt, with a higher molecular weight (199.12 vs. 185.09), is expected to exhibit comparable or slightly reduced solubility that remains suitable for common polar organic/aqueous reaction conditions. The salt form also improves weighability and reduces the hygroscopicity issues often encountered with free-base diamines [1].

Salt form selection Aqueous solubility Synthetic intermediate handling

Optimal Procurement and Application Scenarios for (R)-6-Methyl-4,7-diazaspiro[2.5]octane Dihydrochloride


Chiral Spirocyclic Diamine for Enantioselective Kinase or MDM2 Inhibitor Elaboration

When designing ATP-competitive kinase inhibitors or p53-MDM2 protein-protein interaction inhibitors that require a constrained diamine scaffold, the (R)-6-methyl-4,7-diazaspiro[2.5]octane dihydrochloride serves as a privileged intermediate. Published programs demonstrate that replacing piperazine with 4,7-diazaspiro[2.5]octane variants improved in vivo potency 8-fold (200 mg/kg → 25 mg/kg efficacious dose) and hERG selectivity 1.9-fold (128-fold → 240-fold) [1]. The (R)-configured 6-methyl group provides a defined stereochemical vector for SAR exploration at the elaborated inhibitor's solvent-exposed or binding-pocket-facing region. The dihydrochloride salt is directly compatible with Boc-protection or amide coupling reactions without pre-neutralization [2].

Piperazine Bioisostere Replacement with Tunable Lipophilicity in CNS or Oncology Programs

For drug discovery programs seeking to replace a piperazine moiety with a conformationally constrained, sp³-rich bioisostere, this compound offers the core 4,7-diazaspiro[2.5]octane architecture with an additional methyl group that increases logP by approximately +0.5 units versus the unsubstituted parent [1]. This subtle lipophilicity tuning can be exploited to optimize CNS penetration (if desired) or to compensate for polarity introduced by other substituents in the target molecule. The 4,7-diazaspiro[2.5]octane scaffold has been validated in the FDA-approved drug risdiplam, which incorporates this fragment for treatment of spinal muscular atrophy [2].

Building Block for Spirocyclic Peptidomimetic Synthesis with Defined Amine Geometry

The zero rotatable bond count and rigid spirocyclic framework [1] make this compound an ideal starting material for peptidomimetic design where defined amine geometry is required to mimic peptide secondary structure. Protein crystallography of related diazaspirocyclic kinase inhibitors has confirmed that the spirocyclic conformation engages acidic residues in target binding pockets through precise positioning of basic nitrogen atoms [2]. The (R)-stereochemistry at the 6-position ensures consistent spatial presentation of the methyl substituent during fragment growth, enabling reproducible SAR across analog series.

Parallel Synthesis and Library Production Using Pre-Solubilized Dihydrochloride Form

The dihydrochloride salt form enables direct dissolution in aqueous or polar organic media, facilitating high-throughput parallel synthesis workflows (e.g., amide coupling, sulfonylation, reductive amination) without additional salt metathesis steps [1]. Typical vendor purity of 97% (HPLC) [2] meets the requirements for library synthesis where final compound purity is assessed post-purification. This pre-activated salt form reduces the operational complexity associated with free-base diamines, which are often hygroscopic and may require drying or titration before use.

Quote Request

Request a Quote for (R)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.